molecular formula C4H9NO3 B3415670 O-Methylserine CAS No. 32620-11-4

O-Methylserine

Cat. No.: B3415670
CAS No.: 32620-11-4
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-VKHMYHEASA-N
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Description

O-Methylserine is a derivative of serine, an amino acid. It is characterized by the replacement of the hydroxyl group in serine with a methyl group. This modification results in a compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

Mechanism of Action

Target of Action

O-Methyl-L-Serine, also known as O-Methylserine or (S)-2-Amino-3-Methoxypropanoic Acid, is a derivative of L-serine L-serine, the parent compound, plays a crucial role in various cellular functions, including protein synthesis and neurotransmission

Mode of Action

It’s known that l-serine contributes to the polarity of proteins and serves as a primary site for binding a phosphate group to regulate protein function . As a derivative of L-serine, O-Methyl-L-Serine might interact with its targets in a similar manner, but this needs to be confirmed by further studies.

Biochemical Pathways

L-serine, the parent compound of O-Methyl-L-Serine, is involved in several essential biochemical pathways. It plays a vital role in the synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . It’s also a substrate for glucose and protein synthesis . Given the structural similarity, O-Methyl-L-Serine might be involved in similar pathways, but this is yet to be confirmed.

Pharmacokinetics

L-serine is known to be synthesized from 3-phosphoglycerate (3-pg) and glycine . It’s also known that L-serine uptake from blood across the blood-brain barrier is inefficient compared to other essential amino acids

Result of Action

It’s known that l-serine deficiency is associated with impaired function of the nervous system, primarily due to abnormal metabolism of phospholipids and sphingolipids . O-Methyl-L-Serine might have similar effects, but this needs to be confirmed by further studies.

Action Environment

It’s known that l-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis, cell proliferation, and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Methylserine typically involves the reaction of DL-glycine with methanol. This reaction is followed by crystallization and purification steps to obtain the target product . The process can be summarized as follows:

    Reaction: DL-glycine reacts with methanol under specific conditions.

    Crystallization: The reaction mixture is subjected to crystallization to isolate the product.

    Purification: The crystallized product is purified to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced crystallization and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: O-Methylserine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: Substitution reactions involve the replacement of the methyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.

Major Products Formed:

    Oxidation: Formation of oxo acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

O-Methylserine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

O-Methylserine is unique due to its specific structural modification. Similar compounds include:

Uniqueness: this compound’s uniqueness lies in its methyl group substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941607
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4219-94-7, 19794-53-7, 32620-11-4
Record name O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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